molecular formula C9H13F3N4O B2723951 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-30-7

4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2723951
CAS No.: 2101196-30-7
M. Wt: 250.225
InChI Key: FQYHJNJAIYUUQM-UHFFFAOYSA-N
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Description

4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the trifluoroethyl group imparts distinct chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as 2,2,2-trifluoroethyl iodide.

    Amination and Carboxamide Formation: The amino group and carboxamide functionalities are introduced through subsequent reactions involving amination and acylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoroethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    N-Propyl-1H-pyrazole-5-carboxamide: Lacks the amino group, affecting its biological activity.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and propyl groups, leading to different applications and reactivity.

Uniqueness

The presence of the trifluoroethyl group in 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-amino-N-propyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-2-3-14-8(17)7-6(13)4-15-16(7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHJNJAIYUUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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